6-Hydroxyrubiadin
Overview
Description
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione is a trihydroxyanthraquinone compound that is structurally characterized by the presence of three hydroxyl groups and a methyl group attached to an anthracene-9,10-dione core. This compound is known for its biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .
Mechanism of Action
Target of Action
The primary target of 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione, also known as Emodin, is the AMPK/Nrf2 signaling pathway . This pathway plays a central role in the maintenance of the cellular bioenergetics state . Emodin has been observed to exert cytoprotective effects in both in vitro and in vivo experimental models .
Mode of Action
Emodin interacts with its targets by activating the adenosine monophosphate-activated protein kinase (AMPK) . This activation is linked to cell survival . Emodin upregulates the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) in an AMPK-dependent manner . This interaction results in mitochondria-related anti-apoptotic effects .
Biochemical Pathways
The activation of AMPK by Emodin leads to the upregulation of Nrf2 . This results in the prevention of mitochondrial dysfunction induced by reactive species, which plays a central role in the onset and progression of different human diseases . Emodin also prevents the collapse in the tricarboxylic acid cycle (TCA) function .
Pharmacokinetics
It is known that emodin is a plant metabolite , which suggests that it may be absorbed and metabolized by the body in a manner similar to other plant metabolites.
Action Environment
As a plant metabolite , it can be inferred that factors such as pH, temperature, and the presence of other compounds could potentially influence its action.
Biochemical Analysis
Cellular Effects
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione has been observed to exert cytoprotective effects in both in vitro and in vivo experimental models . It plays a central role in the onset and progression of different human diseases, particularly those associated with mitochondrial dysfunction induced by reactive species .
Molecular Mechanism
The molecular mechanism of action of 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione involves the activation of the adenosine monophosphate-activated protein kinase (AMPK)-dependent signaling pathway . This pathway is central in the maintenance of the cellular bioenergetics state . The activation of AMPK by 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione has been linked to cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione can be synthesized through various chemical routes. One common method involves the methylation of 1,3,6-trihydroxyanthraquinone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 1,3,6-trihydroxy-2-methylanthracene-9,10-dione often involves the extraction of the compound from natural sources, such as the roots of Rubia yunnanensis. The roots are dried, powdered, and subjected to methanolic extraction. The extract is then purified using chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: Studied for its cytoprotective effects in cellular models of oxidative stress.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Comparison with Similar Compounds
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern on the anthraquinone core. Similar compounds include:
Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione): Known for its anti-inflammatory and antiviral activities.
Physcion (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione): Exhibits anti-cancer and anti-microbial properties.
Catenarin (1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione): Known for its antioxidant activity
These compounds share a similar anthraquinone core but differ in the position and type of substituents, which influence their biological activities and applications.
Properties
IUPAC Name |
1,3,6-trihydroxy-2-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-11(17)5-10-12(13(6)18)15(20)8-3-2-7(16)4-9(8)14(10)19/h2-5,16-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJVBHYKKRDSPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257045 | |
Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87686-86-0 | |
Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87686-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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